molecular formula C13H21BrO3 B14535249 Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate CAS No. 62547-84-6

Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate

Cat. No.: B14535249
CAS No.: 62547-84-6
M. Wt: 305.21 g/mol
InChI Key: HTLHFEITSVKJHS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate is an organic compound with a complex structure, featuring a seven-membered ring with a bromopropyl side chain and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate typically involves the reaction of ethyl 2-oxocycloheptanecarboxylate with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the ester and facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Elimination Reactions: Strong bases like sodium ethoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted cycloheptane derivatives.

    Elimination: Alkenes.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Can be used to study the effects of brominated compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate largely depends on the specific reactions it undergoes. For instance:

Comparison with Similar Compounds

Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The presence of the seven-membered ring and the bromopropyl side chain makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these structural features allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

62547-84-6

Molecular Formula

C13H21BrO3

Molecular Weight

305.21 g/mol

IUPAC Name

ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate

InChI

InChI=1S/C13H21BrO3/c1-2-17-12(16)13(9-6-10-14)8-5-3-4-7-11(13)15/h2-10H2,1H3

InChI Key

HTLHFEITSVKJHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCC1=O)CCCBr

Origin of Product

United States

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